1-(Difluoromethyl)-5-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine is a complex organic compound characterized by its unique molecular structure, which includes a difluoromethyl group and a pyrazole moiety. This compound is notable for its potential applications in medicinal chemistry and material science. It is classified as a pyrazole derivative, which is a class of compounds known for their diverse biological activities.
The compound can be synthesized through various chemical methods, and its structural features have been documented in chemical databases and scientific literature. Notably, it has been referenced in patent applications and studies focusing on its synthesis and potential applications in pharmaceuticals.
The synthesis of 1-(difluoromethyl)-5-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine typically involves multi-step reactions that may include:
The synthesis may require specific conditions such as temperature control, solvent choice, and the use of catalysts to optimize yield and purity. Typical reagents might include strong bases for deprotonation steps and various coupling agents for amine attachments.
The molecular structure of 1-(difluoromethyl)-5-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine features a pyrazole core with substituents that enhance its chemical reactivity and biological activity:
Property | Value |
---|---|
Molecular Formula | C13H19F2N5 |
Molecular Weight | 283.32 g/mol |
InChI Key | NDPPWNJQBXKDJE-UHFFFAOYSA-N |
Canonical SMILES | CC1=NN(C=C1CNCC2=NN(C=C2)C(F)F)C(C)C |
The compound undergoes several types of chemical reactions:
Common reagents used in these reactions include:
These reactions can lead to various products with distinct properties and potential applications.
The mechanism of action for 1-(difluoromethyl)-5-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine involves its interaction with biological targets such as enzymes or receptors:
The compound is typically characterized by:
Key chemical properties include:
The compound has several potential applications in scientific research:
CAS No.: 182442-81-5
CAS No.: 16281-62-2
CAS No.:
CAS No.: 3003-15-4